A-770041

Description

Structure

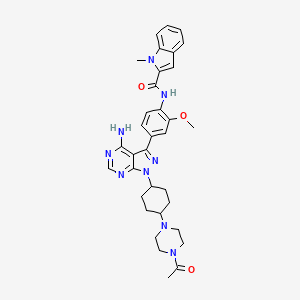

3D Structure

Propriétés

IUPAC Name |

N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNWFTYYYCSSTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N9O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869748-10-7 |

Source

|

| Record name | A-770041 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869748107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-770041 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9855G2ZPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of A-770041

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of A-770041, a selective and orally active small-molecule inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanism of Action: Selective Inhibition of Lck

This compound functions as a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2][3] Lck plays a pivotal role in T-cell activation and proliferation. The primary mechanism of this compound involves the inhibition of Lck's enzymatic activity, specifically its phosphorylation.[4][5] By doing so, it effectively blocks the downstream signaling cascades that are essential for T-cell-mediated immune responses.

The inhibition of Lck by this compound has been shown to prevent T-cell proliferation and the production of interleukin-2 (IL-2), a key cytokine in the immune response.[2] This targeted action makes Lck an attractive therapeutic target for preventing acute rejection in organ transplantation and for the management of autoimmune diseases.[2][6]

Signaling Pathway

The signaling pathway affected by this compound originates with the T-cell receptor (TCR) engagement. Upon TCR stimulation, Lck is activated and phosphorylates downstream substrates, initiating a cascade of events that leads to T-cell activation. This compound intervenes at this critical early stage, effectively dampening the entire downstream signaling process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

A-770041 Src family kinase selectivity profile

An In-Depth Technical Guide to the Src Family Kinase Selectivity Profile of A-770041

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and cellular selectivity profile of this compound, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds and has been investigated for its potential as an immunosuppressive agent, particularly in the context of preventing organ allograft rejection.[1][2][3] This document details its inhibitory activity against various Src family kinases, provides representative experimental protocols for its characterization, and illustrates its mechanism of action within relevant signaling pathways.

This compound is a selective inhibitor of Lck, a member of the Src family of tyrosine kinases crucial for T-cell signaling.[2] Its selectivity has been characterized against several other members of the Src family. The compound demonstrates significantly higher potency for Lck compared to other kinases, particularly Fyn, which is also involved in T-cell receptor signaling.[2][4][5][6]

The inhibitory activities of this compound against a panel of Src family kinases are summarized in the table below. The data highlights its potent Lck inhibition and quantifies its selectivity over other family members.

Table 1: this compound Inhibitory Activity against Src Family Kinases

| Kinase | IC50 (µM) | Assay Conditions | Selectivity vs. Lck (Fold) |

| Lck | 0.147 | 1 mM ATP | 1 |

| Hck | 1.22 | Not Specified | ~8 |

| Src | 9.1 | 1 mM ATP | ~62 |

| Fgr | 14.1 | 1 mM ATP | ~96 |

| Fyn | 44.1 | 1 mM ATP | ~300 |

| Tie-2 | >50 | Not Specified | >340 |

Data compiled from multiple sources.[2][4][7][8]

The selectivity of this compound for Lck over Fyn is a key characteristic, as both kinases are involved in T-cell activation.[2][4] this compound was also tested against a broader panel of serine/threonine and tyrosine kinases, where it showed over 200-fold selectivity.[9]

Experimental Protocols

The following sections describe detailed, representative methodologies for the key experiments used to characterize the kinase selectivity profile of this compound.

Biochemical Kinase Inhibition Assay (Radiometric)

This protocol describes a typical radiometric assay to determine the IC50 values of an inhibitor against a purified kinase. This method measures the incorporation of a radiolabeled phosphate from [γ-33P]-ATP into a substrate peptide.

Objective: To quantify the concentration-dependent inhibition of kinase activity by this compound.

Materials:

-

Recombinant human Lck (or other Src family kinase)

-

Kinase Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)

-

Substrate Peptide (e.g., 250 µM KVEKIGEGTYGVVYK for Lck)[10]

-

[γ-33P]-ATP

-

This compound (serially diluted in DMSO)

-

Phosphoric Acid (0.425% and 0.5%)

-

Methanol

-

Filter Paper/Plates

-

Scintillation Counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute into the kinase buffer to achieve the final desired concentrations.

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and kinase buffer.

-

Inhibitor Addition: Add the diluted this compound or DMSO (for control wells) to the reaction mixture.

-

Initiation: Start the kinase reaction by adding the Mg/[γ-33P]-ATP mixture. The final ATP concentration should be physiological, such as 1 mM, as used in the original characterization of this compound.[2][4][5][6]

-

Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 40 minutes).[10]

-

Termination: Stop the reaction by adding 0.5% phosphoric acid.[10]

-

Separation: Spot an aliquot of the reaction mixture onto a filter paper/plate. Wash the filter multiple times with 0.425% phosphoric acid to remove unincorporated [γ-33P]-ATP, followed by a final wash with methanol.[10]

-

Detection: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of Concanavalin A-Induced IL-2 Production

This protocol measures the effect of this compound on T-cell activation in a cellular context by quantifying the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation.

Objective: To determine the EC50 of this compound for the inhibition of T-cell activation.

Materials:

-

Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)

-

Concanavalin A (Con A), a T-cell mitogen

-

This compound (serially diluted)

-

Culture Medium (e.g., RPMI-1640)

-

Human IL-2 ELISA Kit

-

CO2 Incubator

Procedure:

-

Cell Preparation: If using PBMCs, isolate them from whole blood using density gradient centrifugation. If using whole blood, it can be used directly.

-

Compound Addition: Add serial dilutions of this compound to the cells in a 96-well plate.

-

Stimulation: Add Con A to the wells to stimulate T-cell activation and IL-2 production.[8][11] The final concentration of Con A may need to be optimized (e.g., 5 µg/mL).[12][13]

-

Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant, which contains the secreted IL-2.

-

IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of IL-2 production for each this compound concentration compared to the Con A-stimulated control. Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration. This compound inhibits Con A-stimulated IL-2 production with an EC50 of approximately 80 nM.[1][2][14]

Signaling Pathway and Mechanism of Action

Src family kinases, particularly Lck and Fyn, are critical for initiating the signaling cascade downstream of the T-cell receptor (TCR). Upon TCR engagement, Lck is activated and phosphorylates the ITAM motifs on the CD3 complex, leading to the recruitment and activation of ZAP-70 and subsequent downstream signaling events that culminate in T-cell activation, proliferation, and IL-2 production. This compound exerts its immunosuppressive effects by directly inhibiting Lck, thereby blocking this initial and critical step in T-cell activation.

Caption: T-Cell Receptor signaling pathway highlighting the inhibitory action of this compound on Lck.

Experimental Workflow for Kinase Inhibitor Characterization

The characterization of a selective kinase inhibitor like this compound follows a multi-stage workflow. This process begins with broad biochemical screening to identify potent hits, followed by increasingly complex assays to confirm selectivity and cellular activity, and finally, in vivo models to establish therapeutic efficacy.

Caption: General workflow for the characterization of a selective kinase inhibitor like this compound.

References

- 1. promega.com [promega.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 6. selleckchem.com [selleckchem.com]

- 7. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of concanavalin A-induced human lymphocyte mitogenic factor (Interleukin-2) production by suppressor T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Suppression of interleukin-2 production by human concanavalin A-induced suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of interleukin 2 production by prostaglandin E2 is not absolute but depends on the strength of the stimulating signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Adenine Nucleotides Attenuate Murine T Cell Activation Induced by Concanavalin A or T Cell Receptor Stimulation [frontiersin.org]

- 14. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of Lck Targeted by A-770041: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological functions of the Lymphocyte-specific protein tyrosine kinase (Lck) and its targeted inhibition by the small molecule A-770041. This document details the critical role of Lck in T-cell activation and downstream signaling cascades. Furthermore, it presents quantitative data on the inhibitory effects of this compound, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the key signaling pathways and experimental workflows.

Core Biological Functions of Lck in T-Cell Signaling

Lck is a 56 kDa non-receptor tyrosine kinase belonging to the Src family, predominantly expressed in T-lymphocytes and natural killer (NK) cells. It plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade, a fundamental process in the adaptive immune response.

Upon engagement of the TCR with an antigen-presenting cell (APC), Lck, which is associated with the cytoplasmic tails of the CD4 or CD8 co-receptors, is brought into proximity with the TCR complex. This initiates a series of phosphorylation events that propagate the downstream signaling cascade. The primary functions of Lck include:

-

Phosphorylation of ITAMs: Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of the CD3 and ζ-chains of the TCR complex.

-

Recruitment and Activation of ZAP-70: The phosphorylated ITAMs serve as docking sites for another critical tyrosine kinase, Zeta-chain-associated protein kinase 70 (ZAP-70). Upon recruitment, Lck phosphorylates and activates ZAP-70.

-

Phosphorylation of Downstream Adaptor Proteins: Activated ZAP-70, in turn, phosphorylates key adaptor proteins, most notably Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).

-

Signal Amplification and Diversification: The phosphorylation of these adaptor proteins creates a scaffold for the assembly of a larger signaling complex, leading to the activation of multiple downstream pathways, including the PLCγ-Ca2+, Ras-MAPK, and PKC pathways. These pathways ultimately culminate in cytokine production (such as Interleukin-2), T-cell proliferation, and differentiation.

This compound: A Selective Inhibitor of Lck

This compound is a potent and selective small-molecule inhibitor of Lck.[1][2] It acts as an ATP-competitive inhibitor, binding to the kinase domain of Lck and preventing the transfer of phosphate from ATP to its substrates. This inhibition effectively blocks the initial steps of TCR signaling, thereby suppressing T-cell activation and subsequent immune responses.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) | ATP Concentration | Reference |

| Lck | 147 | 1 mM | [1] |

| Fyn | 44,100 | Not Specified | [1] |

| Src | 9,100 | Not Specified | [1] |

| Fgr | 14,100 | Not Specified | [1] |

Table 2: Cell-Based Inhibitory Activity of this compound

| Assay | Cell Type | Stimulus | Endpoint | EC50 (nM) | Reference |

| IL-2 Production | Whole Blood | Concanavalin A | IL-2 Secretion | ~80 | [3] |

| IL-2 Production | In vivo (rat) | Concanavalin A | IL-2 Secretion | 78 ± 28 | [3] |

| Lck Phosphorylation | Murine CD4+ T-cells | anti-CD3/CD28 | Lck Phosphorylation | ≥100 | [4] |

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the direct inhibition of Lck's kinase activity. This leads to the disruption of the entire downstream signaling cascade initiated by TCR engagement.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and Lck.

In Vitro Lck Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Lck.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.

-

Substrate: A generic tyrosine kinase substrate such as Poly(Glu, Tyr) 4:1.

-

ATP: A mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for Lck (typically 1 mM for this compound characterization).[1]

-

This compound: Prepare a serial dilution in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 5 µL of diluted this compound or DMSO (vehicle control).

-

Add 20 µL of purified recombinant Lck enzyme in kinase buffer.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding 25 µL of the ATP/substrate mixture.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Expose the gel to a phosphor screen and visualize the radiolabeled (phosphorylated) substrate using a phosphorimager.

-

Quantify the band intensities and calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot Analysis of Lck, ZAP-70, and LAT Phosphorylation in Jurkat T-Cells

This protocol details the procedure to assess the effect of this compound on the phosphorylation of Lck and its downstream targets, ZAP-70 and LAT, in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.

-

Resuspend cells at 1 x 10⁶ cells/mL in serum-free media.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour at 37°C.

-

Stimulate the cells with anti-CD3 (e.g., OKT3, 10 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 5-15 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Pellet the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated Lck (Tyr394), phosphorylated ZAP-70 (Tyr319), and phosphorylated LAT (Tyr191) overnight at 4°C. Also, probe separate blots for total Lck, ZAP-70, LAT, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein phosphorylation.

-

Cell-Based T-Cell Activation Assay (IL-2 Production)

This assay measures the functional consequence of Lck inhibition by this compound on T-cell activation, using IL-2 production as a readout.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

A-770041: A Technical Guide to a Selective Lck Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-770041 is a potent and selective, orally bioavailable inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell signaling cascade. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and biological activity. Special emphasis is placed on its mechanism of action, with illustrative signaling pathways and detailed experimental protocols for key assays that have been instrumental in its characterization. This guide is intended to serve as a valuable resource for researchers in immunology, oncology, and drug discovery who are interested in the therapeutic potential of targeting Lck.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule belonging to the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. Its discovery and development were reported by researchers at Abbott Laboratories. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(4-(1-(trans-4-(4-acetylpiperazin-1-yl)cyclohexyl)-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide | [1] |

| Molecular Formula | C₃₄H₃₉N₉O₃ | [2] |

| Molecular Weight | 621.73 g/mol | [2] |

| CAS Number | 869748-10-7 | [2] |

| SMILES | O=C(NC1=CC(C2=NN(C3CC--INVALID-LINK--C[C@H]3)C5=C2N=CN=C5N)=C(OC)C=C1)C6=CC7=C(N6C)C=CC=C7 | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO | [2] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of Lck, a non-receptor tyrosine kinase of the Src family that plays a pivotal role in the initiation of T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event initiates a downstream signaling cascade involving ZAP-70, LAT, and PLC-γ1, ultimately leading to T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).

By binding to the ATP-binding site of Lck, this compound competitively inhibits its kinase activity, thereby blocking the initial steps of T-cell activation. This mechanism of action makes this compound a promising candidate for the treatment of T-cell mediated autoimmune diseases and organ transplant rejection.

In Vitro Activity

This compound has been shown to be a potent inhibitor of Lck in enzymatic assays. Its selectivity for Lck over other Src family kinases is a key feature, minimizing potential off-target effects.

| Target Kinase | IC₅₀ (nM) | Selectivity vs. Lck | Reference |

| Lck | 147 (in the presence of 1 mM ATP) | - | [1][2] |

| Fyn | > 44,100 | > 300-fold | [1][2] |

| Src | 9,100 | ~62-fold | [2] |

| Fgr | 14,100 | ~96-fold | [2] |

In cellular assays, this compound effectively inhibits T-cell activation. It has been demonstrated to inhibit the production of IL-2 in human whole blood stimulated with concanavalin A, with an EC₅₀ of approximately 80 nM[1].

In Vivo Activity

The efficacy of this compound has been demonstrated in animal models of immune response and organ transplantation. Oral administration of this compound inhibited concanavalin A-induced IL-2 production in rats with an in vivo EC₅₀ of 78 ± 28 nM[1].

In a rat model of heterotopic heart transplantation, daily oral doses of this compound at 10 mg/kg or higher were shown to prevent allograft rejection for at least 65 days[1]. This demonstrates the potential of this compound as an immunosuppressive agent for preventing organ transplant rejection.

Signaling Pathways

The following diagram illustrates the Lck-mediated T-cell activation pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the foundational studies.

Lck Enzymatic Inhibition Assay

This protocol describes the method to determine the in vitro inhibitory activity of this compound against the Lck enzyme.

Objective: To measure the IC₅₀ of this compound for Lck kinase.

Materials:

-

Recombinant human Lck enzyme

-

Biotinylated peptide substrate (e.g., poly-Glu-Tyr, 4:1)

-

This compound (dissolved in DMSO)

-

ATP (1 mM final concentration)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-coated microplates

-

Time-resolved fluorescence reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a streptavidin-coated microplate.

-

Add 10 µL of a solution containing the Lck enzyme and the biotinylated peptide substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration 1 mM).

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of a solution containing EDTA and the europium-labeled anti-phosphotyrosine antibody.

-

Incubate for another 30 minutes at room temperature to allow for antibody binding.

-

Wash the plate to remove unbound reagents.

-

Read the time-resolved fluorescence signal.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.

Human Whole Blood IL-2 Production Assay

This protocol details the method to assess the inhibitory effect of this compound on T-cell activation in a more physiologically relevant setting.

Objective: To determine the EC₅₀ of this compound for the inhibition of IL-2 production in human whole blood.

Materials:

-

Freshly drawn human whole blood (heparinized)

-

This compound (dissolved in DMSO)

-

Concanavalin A (mitogen to stimulate T-cells)

-

RPMI 1640 medium

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Human IL-2 ELISA kit

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in RPMI 1640 medium.

-

In a 96-well plate, add 20 µL of the diluted this compound or vehicle control.

-

Add 160 µL of heparinized human whole blood to each well.

-

Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.

-

Add 20 µL of Concanavalin A solution (final concentration, e.g., 25 µg/mL) to stimulate the T-cells.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant.

-

Measure the concentration of IL-2 in the plasma using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of IL-2 production for each this compound concentration and determine the EC₅₀ value.

Rat Heterotopic Heart Transplantation Model

This protocol outlines the in vivo model used to evaluate the efficacy of this compound in preventing organ allograft rejection.

Objective: To assess the ability of this compound to prolong the survival of a transplanted heart in a rat model of allograft rejection.

Animals:

-

Donor rats: Brown Norway (BN) rats

-

Recipient rats: Lewis (LEW) rats (creates a major histocompatibility barrier)

Materials:

-

This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments for microsurgery

-

Sutures

Procedure:

-

Surgical Procedure:

-

Anesthetize both the donor (BN) and recipient (LEW) rats.

-

In the donor rat, perform a median sternotomy to expose the heart. Cannulate the aorta and perfuse the heart with cold cardioplegic solution. Excise the heart.

-

In the recipient rat, perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.

-

Perform an end-to-side anastomosis of the donor ascending aorta to the recipient's infrarenal abdominal aorta, and an end-to-side anastomosis of the donor pulmonary artery to the recipient's inferior vena cava.

-

Close the abdominal incision. The transplanted heart should begin to beat spontaneously.

-

-

Drug Administration:

-

Beginning on the day of transplantation, administer this compound or vehicle control to the recipient rats daily via oral gavage. Dosing regimens to be tested (e.g., 2.5, 5, 10, 20 mg/kg/day).

-

-

Monitoring and Endpoint:

-

Monitor the function of the transplanted heart daily by abdominal palpation.

-

The primary endpoint is the cessation of a palpable heartbeat, which signifies graft rejection.

-

Record the number of days to rejection for each animal.

-

At the time of rejection or at the end of the study, euthanize the animals and collect the transplanted heart for histological analysis to confirm rejection.

-

Conclusion

This compound is a well-characterized, selective inhibitor of Lck with demonstrated efficacy in both in vitro and in vivo models of T-cell-mediated immune responses. Its favorable pharmacokinetic profile and oral bioavailability make it a valuable tool for studying the role of Lck in health and disease, and a promising lead compound for the development of novel immunosuppressive therapies. The detailed chemical, biological, and methodological information provided in this guide serves as a solid foundation for further research and development efforts centered on this important molecule.

References

A-770041: An In-Depth Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3][4] Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell activation and signaling.[2] Its inhibition is a key therapeutic strategy for preventing T-cell mediated immune responses, such as those involved in acute organ transplant rejection and autoimmune diseases.[2] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of this compound, including detailed experimental protocols and quantitative data to support further research and development.

Core Mechanism of Action

This compound functions as a selective inhibitor of Lck, a non-receptor Src family kinase crucial for T-cell signaling.[5] Lck is integral to the initiation of T-cell receptor (TCR) signaling cascades, T-cell development, and homeostasis.[5] By inhibiting Lck, this compound effectively blocks downstream signaling pathways that lead to T-cell proliferation and the production of key cytokines like Interleukin-2 (IL-2).[2]

In Vitro Effects

Enzymatic and Cellular Activity

This compound demonstrates high selectivity for Lck over other Src family kinases. In enzymatic assays, it inhibits Lck with a half-maximal inhibitory concentration (IC50) of 147 nM in the presence of 1 mM ATP.[1][2][3][4] Its selectivity is highlighted by significantly higher IC50 values for other related kinases.[1]

In cell-based assays, this compound effectively suppresses T-cell function. It dose-dependently inhibits anti-CD3 induced IL-2 production in whole blood with a half-maximal effective concentration (EC50) of approximately 80 nM.[1][2] Furthermore, studies have shown that this compound inhibits the phosphorylation of Lck in murine CD4+ T-cells at concentrations of 100 nM and higher.[6][7]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 / EC50 | Conditions | Reference |

| Lck | Enzymatic Assay | 147 nM | 1 mM ATP | [1][2] |

| Fyn | Enzymatic Assay | 44.1 µM | [1] | |

| Src | Enzymatic Assay | 9.1 µM | [1] | |

| Fgr | Enzymatic Assay | 14.1 µM | [1] | |

| IL-2 Production | Whole Blood Assay | ~80 nM | Anti-CD3 Stimulation | [1][2] |

| Lck Phosphorylation | Murine CD4+ T-cells | ≥100 nM | Anti-CD3/CD28 Stimulation | [6][7] |

In Vivo Effects

Pharmacokinetics and Efficacy

This compound is orally bioavailable, with a reported oral bioavailability (F) of 34.1 ± 7.2% at a dose of 10 mg/kg and a half-life (t1/2) of 4.1 ± 0.1 hours in rats.[2] In vivo studies have demonstrated its efficacy in suppressing T-cell mediated immune responses. Oral administration of this compound inhibits concanavalin A-induced IL-2 production in vivo with an EC50 of 78 ± 28 nM.[2]

Allograft Rejection and Lung Fibrosis Models

The immunosuppressive properties of this compound have been validated in preclinical models of disease. In a rat model of heart allograft rejection, doses of 10 mg/kg/day and higher were shown to prevent rejection of heterotopically transplanted hearts for at least 65 days.[2]

More recently, the therapeutic potential of this compound has been explored in the context of lung fibrosis. In a bleomycin-induced mouse model of lung fibrosis, daily administration of this compound (5 mg/kg) attenuated lung fibrosis, particularly when administered during the early inflammatory phase.[6][8] This effect is attributed to the inhibition of TGF-β production by regulatory T-cells (Tregs).[7][8]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Parameter | Species | Dose | Value | Reference |

| Oral Bioavailability (F) | Rat | 10 mg/kg | 34.1 ± 7.2% | [2] |

| Half-life (t1/2) | Rat | Not Specified | 4.1 ± 0.1 h | [2] |

| IL-2 Production (EC50) | Rat | Oral | 78 ± 28 nM | [2] |

| Heart Allograft Rejection | Rat | ≥10 mg/kg/day | Prevention for ≥65 days | [2] |

| Lung Fibrosis | Mouse | 5 mg/kg/day | Attenuation of fibrosis | [6][8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound within the T-cell signaling cascade and a typical experimental workflow for evaluating its effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]

- 7. journals.plos.org [journals.plos.org]

- 8. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

A-770041: A Deep Dive into its Role in T-Cell Activation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-770041, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). It details the compound's mechanism of action within the intricate T-cell activation signaling cascade, presents key quantitative data on its activity, outlines relevant experimental protocols for its characterization, and visualizes the complex biological pathways and workflows involved.

Introduction to this compound and its Target: Lck

This compound is an orally bioavailable small molecule that has demonstrated significant immunosuppressive properties.[1][2][3] Its primary molecular target is Lck, a member of the Src family of non-receptor tyrosine kinases predominantly expressed in T-lymphocytes.[4][5][6] Lck plays a pivotal role in the initiation of T-cell receptor (TCR) signaling, a critical process for T-cell activation, proliferation, and cytokine production.[2][5][6][7] By selectively inhibiting Lck, this compound effectively dampens the T-cell mediated immune response, making it a compound of interest for the prevention of organ allograft rejection and the treatment of T-cell mediated autoimmune diseases.[1][2][7]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 Value | ATP Concentration | Notes | Reference |

| Lck | 147 nM | 1 mM | --- | [1][2][8][9] |

| Fyn | 44.1 µM | Not Specified | 300-fold selective for Lck over Fyn. | [1][2] |

| Src | 9.1 µM | Not Specified | --- | [1] |

| Fgr | 14.1 µM | Not Specified | --- | [1] |

Table 2: Cellular and In Vivo Efficacy of this compound

| Assay | EC50 Value | Cell Type/Model | Notes | Reference |

| Anti-CD3 induced IL-2 Production | 80 nM | Human whole blood | Dose-dependent inhibition. | [1][2] |

| Concanavalin A-induced IL-2 Production (in vivo) | 78 nM | Rat | Oral administration. | [1][2] |

Mechanism of Action: this compound in the T-Cell Activation Pathway

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This event triggers a signaling cascade heavily dependent on the kinase activity of Lck.

Upon TCR stimulation, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[10][11] This phosphorylation event creates docking sites for another critical tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Recruited ZAP-70 is then phosphorylated and activated by Lck.[10][11] Activated ZAP-70, in turn, phosphorylates key downstream adaptor proteins, most notably LAT (Linker for Activation of T-cells).[10][11][12][13] Phosphorylated LAT serves as a scaffold to recruit a multitude of signaling molecules, including PLC-γ1, Grb2, and Gads, which ultimately leads to the activation of transcription factors like NFAT, AP-1, and NF-κB. These transcription factors drive the expression of genes essential for T-cell activation, such as the cytokine Interleukin-2 (IL-2).

This compound, by directly inhibiting the kinase activity of Lck, acts at the very beginning of this cascade. This inhibition prevents the initial phosphorylation of ITAMs, thereby blocking the recruitment and activation of ZAP-70 and all subsequent downstream signaling events. The net effect is a potent suppression of T-cell activation, proliferation, and cytokine production.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Lck Kinase Assay (In Vitro)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of Lck. A common method is a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human Lck enzyme

-

Tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1)

-

ATP

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[14]

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add 5 µL of the this compound dilution or vehicle control (e.g., DMSO).

-

Add 2 µL of Lck enzyme to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.[14]

-

Incubate the plate at room temperature for a defined period (e.g., 40 minutes).

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[14]

-

Incubate for 40 minutes at room temperature.[14]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]

-

Incubate for 30 minutes at room temperature.[14]

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

T-Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of T-cells following stimulation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

Complete RPMI-1640 medium

-

Anti-CD3 antibody (e.g., clone OKT3 for human cells)

-

Anti-CD28 antibody (soluble)

-

This compound

-

Cell proliferation reagent (e.g., [3H]-thymidine or a fluorescent dye like CFSE)

-

96-well flat-bottom plates

Procedure:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

-

Wash the plate with sterile PBS to remove unbound antibody.

-

Prepare a single-cell suspension of PBMCs or T-cells in complete RPMI-1640 at a density of 1-2 x 10^6 cells/mL.[15]

-

Add 100 µL of the cell suspension to each well.[15]

-

Add serial dilutions of this compound to the wells.

-

Add soluble anti-CD28 antibody (e.g., 1-5 µg/mL) to the wells for co-stimulation.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

For [3H]-thymidine incorporation:

-

Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of incubation.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

For CFSE-based proliferation:

-

Label the cells with CFSE prior to plating.

-

After incubation, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.

-

Cytokine Production Assay (IL-2)

This assay quantifies the production of IL-2 by T-cells following stimulation and treatment with this compound.

Materials:

-

Same as for the T-cell proliferation assay.

-

ELISA kit for human IL-2.

Procedure:

-

Follow steps 1-7 of the T-cell proliferation assay.

-

After the incubation period (typically 24-48 hours for cytokine production), centrifuge the plate.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of IL-2 production for each this compound concentration and determine the EC50 value.

Intracellular Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration, an early event in T-cell activation, and its inhibition by this compound.

Materials:

-

Jurkat T-cells or primary T-cells

-

Cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES)[16]

-

Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM)[16][17]

-

This compound

-

T-cell stimulus (e.g., anti-CD3 antibody)

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Flow cytometer

Procedure:

-

Resuspend T-cells in cell loading medium.

-

Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM) for 30-60 minutes at 37°C in the dark.[16]

-

Wash the cells to remove excess dye.

-

Resuspend the cells in fresh medium and incubate with various concentrations of this compound.

-

Acquire a baseline fluorescence reading on a flow cytometer.

-

Add the T-cell stimulus (e.g., anti-CD3 antibody) and continue to acquire data in real-time.

-

Analyze the change in fluorescence over time to measure the calcium flux. The ratio of bound to unbound dye (for ratiometric dyes like Indo-1) is often used.[16][18]

-

Compare the calcium flux in this compound-treated cells to untreated and control cells.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Lck that effectively suppresses T-cell activation by blocking the initial steps of the TCR signaling cascade. Its ability to inhibit T-cell proliferation and cytokine production, demonstrated through a variety of in vitro and in vivo assays, underscores its potential as an immunosuppressive agent. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic applications of this compound and other Lck inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Selective Lck inhibitor | TargetMol [targetmol.com]

- 4. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]

- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 10. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchportal.lih.lu [researchportal.lih.lu]

- 12. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT | Semantic Scholar [semanticscholar.org]

- 13. Mapping the Zap-70 phosphorylation sites on LAT (linker for activation of T cells) required for recruitment and activation of signalling proteins in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. bu.edu [bu.edu]

- 17. agilent.com [agilent.com]

- 18. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

A-770041: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3] Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell activation and proliferation.[1] By targeting Lck, this compound effectively modulates the immune response, demonstrating significant potential in the prevention of organ allograft rejection and the attenuation of T-cell mediated inflammatory conditions.[1][4] This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of this compound, supported by experimental data and protocols.

Core Pharmacological Profile

This compound is a pyrazolo[3,4-d]pyrimidine derivative that exhibits high selectivity for Lck over other Src family kinases, such as Fyn, which is also involved in T-cell signaling.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical rodent models. The compound demonstrates good oral bioavailability and a moderate half-life, making it suitable for oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species | Dosage | Reference |

| Oral Bioavailability (F) | 34.1 ± 7.2% | Rat | 10 mg/kg | [1] |

| Half-life (t½) | 4.1 ± 0.1 h | Rat | 10 mg/kg | [1] |

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its inhibition of Lck, leading to the suppression of T-cell mediated immune responses.

In Vitro Activity

This compound has been shown to be a potent inhibitor of Lck in enzymatic assays and to effectively block T-cell activation in cellular assays.

Table 2: In Vitro Pharmacodynamic Properties of this compound

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Lck) | 147 nM | 1 mM ATP | [1][3] |

| IC50 (Fyn) | 44.1 µM | [3] | |

| IC50 (Src) | 9.1 µM | [3] | |

| IC50 (Fgr) | 14.1 µM | [3] | |

| EC50 (IL-2 Production) | ~80 nM | Concanavalin A-stimulated whole blood | [1] |

| EC50 (IL-2 Production) | 80 nM | Anti-CD3 induced | [3] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in relevant disease models.

Table 3: In Vivo Pharmacodynamic Properties of this compound

| Parameter | Value | Animal Model | Dosage | Reference |

| EC50 (IL-2 Production) | 78 ± 28 nM | Rat | Oral administration | [1] |

| Efficacy | Prevents heart allograft rejection for at least 65 days | Rat (Brown Norway to Lewis) | ≥10 mg/kg/day | [1][2] |

| Efficacy | Attenuates bleomycin-induced lung fibrosis | Mouse | 5 mg/kg/day | [1] |

Signaling Pathway

This compound exerts its effect by inhibiting the Lck signaling pathway, which is central to T-cell receptor (TCR) signaling and subsequent T-cell activation.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Determination of Lck Inhibition

Objective: To quantify the inhibitory activity of this compound on Lck kinase.

Methodology:

-

Enzymatic Assay: The in vitro inhibitory activity of this compound against Lck is determined using a kinase assay with 1 mM ATP. The IC50 value is calculated from the dose-response curve.[1][3]

-

Cellular Assay (Lck Phosphorylation):

-

Murine CD4+ T-cells are isolated from spleens using magnetic activated cell sorting (MACS).

-

Cells are stimulated with anti-CD3/CD28 antibodies.

-

The stimulated cells are incubated with varying concentrations of this compound (e.g., 0-1000 nM) for a short duration (e.g., 5 minutes).

-

The cells are then lysed, and the phosphorylation of Lck is analyzed using a capillary Western system (e.g., Simple Wes™ system).[1][5]

-

Rat Heart Allograft Rejection Model

Objective: To evaluate the in vivo efficacy of this compound in preventing organ transplant rejection.

Methodology:

-

Animals: Male Lewis rats are used as recipients and Brown Norway rats as donors.

-

Transplantation: Heterotopic heart transplantation is performed, placing the donor heart in the recipient's abdomen.

-

Treatment: this compound is administered orally at doses of 2.5, 5, 10, or 20 mg/kg/day for 14 days. A vehicle control group is also included.

-

Monitoring: Graft survival is monitored daily by abdominal palpation to assess the heartbeat.

-

Histology: At the end of the study, grafts are harvested for histological analysis to assess for signs of rejection, such as mononuclear infiltrates and microvascular changes.[1]

Bleomycin-Induced Lung Fibrosis Model

Objective: To assess the therapeutic potential of this compound in a model of lung fibrosis.

Methodology:

-

Animals: C57BL/6 mice are used.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 3.0 mg/kg) is administered on day 0.

-

Treatment: this compound (e.g., 5 mg/kg) is administered daily by gavage. Treatment can be initiated at different phases (e.g., early, late, or full treatment).[1][5]

-

Assessment of Fibrosis:

-

Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and TGF-β concentration.

-

Histology: Lungs are harvested, and sections are stained (e.g., with hematoxylin and eosin) to assess the degree of fibrosis using a scoring system (e.g., Ashcroft score).

-

Hydroxyproline Assay: Lung tissue is analyzed for hydroxyproline content as a measure of collagen deposition.[1][5]

-

Clinical Development Status

As of the current literature review, there is no publicly available information on clinical trials of this compound in humans. The development of this compound may have been discontinued or may be in a non-public phase.

Relationship to LFA-1/ICAM-1 Interaction

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) on T-cells and Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells or endothelial cells is a critical adhesion step required for T-cell activation. While this compound does not directly target LFA-1 or ICAM-1, its mechanism of action is downstream of this interaction. By inhibiting Lck, which is activated following T-cell receptor engagement that is stabilized by LFA-1/ICAM-1 binding, this compound effectively uncouples the initial adhesion and signaling events from the subsequent T-cell activation and effector functions.

Conclusion

This compound is a well-characterized, selective Lck inhibitor with a promising preclinical profile for the treatment of T-cell mediated diseases. Its oral bioavailability and demonstrated efficacy in models of organ transplant rejection and lung fibrosis highlight its therapeutic potential. The detailed pharmacokinetic and pharmacodynamic data, along with the established experimental protocols, provide a solid foundation for further research and development of Lck inhibitors as a therapeutic class. Further studies would be necessary to explore its potential in a clinical setting.

References

- 1. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Prevention of bleomycin‐induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]

A-770041: A Technical Guide for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of A-770041, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), for its application in immunology research. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that selectively inhibits Lck, a member of the Src family of tyrosine kinases.[1][2][3] Lck plays a pivotal role in T-cell activation and proliferation.[4][5] Upon T-cell receptor (TCR) engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and subsequent production of cytokines like Interleukin-2 (IL-2), a key factor in T-cell proliferation.[5][6] By inhibiting Lck, this compound effectively blocks this signaling pathway at an early stage, thereby suppressing T-cell activation and immune responses.[4][5] This makes it a valuable tool for studying T-cell mediated immunity and for investigating therapeutic strategies for autoimmune diseases and organ transplant rejection.[5][7]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Conditions | Reference |

| Lck IC₅₀ | 147 nM | 1 mM ATP | [1][2][3] |

| Fyn IC₅₀ | 44.1 µM | [2] | |

| Src IC₅₀ | 9.1 µM | [2] | |

| Fgr IC₅₀ | 14.1 µM | [2] | |

| IL-2 Production EC₅₀ | 80 nM | Anti-CD3 stimulated human whole blood | [1][2] |

| Lck Phosphorylation Inhibition | ≥100 nM | Anti-CD3/CD28 stimulated murine CD4+ T-cells | [8][9] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Value | Animal Model | Conditions | Reference |

| IL-2 Production EC₅₀ | 78 nM | Rat | Concanavalin A-induced | [1] |

| Oral Bioavailability (F) | 34.1 ± 7.2% | Rat | 10 mg/kg | [1] |

| Half-life (t₁/₂) | 4.1 ± 0.1 h | Rat | [1] | |

| Heart Allograft Rejection Prevention | ≥10 mg/kg/day | Rat (Brown Norway to Lewis) | Oral gavage, for at least 65 days | [1][7] |

| Attenuation of Lung Fibrosis | 5 mg/kg/day | Mouse (Bleomycin-induced) | Oral gavage | [8] |

Signaling Pathways and Experimental Workflows

Lck-Mediated T-Cell Receptor Signaling Pathway

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade and the point of inhibition by this compound.

Caption: Lck signaling pathway in T-cell activation and its inhibition by this compound.

Experimental Workflow: In Vitro Inhibition of T-Cell Proliferation

This diagram outlines the typical workflow for assessing the in vitro efficacy of this compound on T-cell proliferation.

Caption: Workflow for in vitro assessment of this compound's effect on T-cell proliferation.

Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model

The following diagram illustrates the workflow for the in vivo evaluation of this compound in a mouse model of pulmonary fibrosis.

Caption: Workflow for in vivo evaluation of this compound in a lung fibrosis model.

Experimental Protocols

In Vitro Lck Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Lck kinase activity.

Materials:

-

Recombinant human Lck enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Plate reader (scintillation counter or luminometer)

Methodology:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

Add 2.5 µL of the this compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

-

Add 5 µL of a solution containing the Lck enzyme and peptide substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and [γ-³²P]ATP (or non-radiolabeled ATP for the ADP-Glo™ assay) in kinase buffer. The final ATP concentration should be at its Kₘ or as specified (e.g., 1 mM).

-

Incubate the plate at 30°C for a predetermined time within the linear range of the assay.

-

Stop the reaction according to the assay format (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

-

Quantify the kinase activity by measuring the amount of phosphorylated substrate using a scintillation counter or luminometer.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Inhibition of Concanavalin A-Induced IL-2 Production in Whole Blood

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the inhibition of T-cell activation in a complex cellular environment.

Materials:

-

Freshly drawn heparinized human whole blood

-

RPMI-1640 medium

-

This compound

-

Concanavalin A (ConA)

-

96-well cell culture plates

-

Human IL-2 ELISA kit

-

CO₂ incubator

Methodology:

-

Dilute the whole blood 1:10 in RPMI-1640 medium.

-

Prepare a serial dilution of this compound in RPMI-1640 medium.

-

Add 50 µL of the diluted blood to the wells of a 96-well plate.

-

Add 50 µL of the this compound dilution to the appropriate wells. Include wells with medium only as a no-inhibitor control.

-

Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.

-

Prepare a solution of ConA in RPMI-1640 medium at a concentration that induces submaximal T-cell activation (e.g., 25 µg/mL).

-

Add 100 µL of the ConA solution to each well (except for the unstimulated control wells).

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Centrifuge the plate to pellet the blood cells.

-

Carefully collect the supernatant.

-

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of IL-2 production for each this compound concentration relative to the ConA-stimulated control.

-

Determine the EC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Bleomycin-Induced Lung Fibrosis Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of pulmonary fibrosis.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Bleomycin sulfate

-

Sterile saline

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

Intratracheal instillation device

-

Hydroxyproline assay kit

-

Histology reagents (formalin, paraffin, Masson's trichrome stain)

Methodology:

-

Anesthetize the mice.

-

On day 0, induce lung fibrosis by intratracheal instillation of a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Administer sterile saline to the control group.

-

Starting on a predetermined day (e.g., day 0 for prophylactic treatment or day 7 for therapeutic treatment), administer this compound (e.g., 5 mg/kg) or vehicle daily via oral gavage.

-

Monitor the body weight and clinical signs of the mice throughout the experiment.

-

On the day of sacrifice (e.g., day 14 or 21), euthanize the mice.

-

Perform a bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline to collect BAL fluid (BALF).

-

Analyze the BALF for total and differential cell counts and for the concentration of profibrotic cytokines like TGF-β using ELISA.

-

Excise the lungs. Inflate and fix one lung lobe in 10% neutral buffered formalin for histological analysis.

-

Homogenize the remaining lung tissue for biochemical analysis.

-

Embed the fixed lung tissue in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using a semi-quantitative method (e.g., Ashcroft score).

-

Measure the collagen content in the lung homogenates using a hydroxyproline assay.

-

Compare the results from the this compound-treated group with the vehicle-treated group to assess the anti-fibrotic efficacy.

References

- 1. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery of this compound, a src-family selective orally active lck inhibitor that prevents organ allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]

- 9. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for A-770041 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2] Lck plays a crucial role in T-cell activation and signaling, making it an attractive therapeutic target for autoimmune diseases and organ transplant rejection.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its enzymatic inhibition of Lck, its effect on cytokine production in a cellular context, and its impact on cell viability and proliferation.

Data Presentation

The following table summarizes the in vitro activity of this compound across various assays.

| Assay Type | Target/Cell Line | Parameter | Value | Notes |

| Enzymatic Assay | Lck | IC50 | 147 nM | Performed in the presence of 1 mM ATP.[1] |

| Fyn | IC50 | 44.1 µM | Demonstrates >300-fold selectivity for Lck over Fyn. | |

| Src | IC50 | 9.1 µM | Demonstrates >60-fold selectivity for Lck over Src. | |

| Fgr | IC50 | 14.1 µM | ||

| Cell-Based Assay | Concanavalin A-stimulated whole blood | EC50 | ~80 nM | Measured by inhibition of IL-2 production.[1] |

| Murine CD4+ T-cells | Effective Concentration | ≥100 nM | Inhibition of Lck phosphorylation.[3] | |

| Murine Regulatory T-cells (Tregs) | Effective Concentration | 100-500 nM | Inhibition of TGF-β production.[3] |

Signaling Pathway

The diagram below illustrates the simplified signaling pathway of Lck in T-cell activation and the point of inhibition by this compound.

References

- 1. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for A-770041 in Animal Models of Transplantation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of A-770041, a selective Lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, in preclinical animal models of transplantation. This document outlines the mechanism of action, key in vivo data, and detailed experimental protocols to facilitate the study of its immunosuppressive effects.

Introduction to this compound

This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Lck, a Src family tyrosine kinase crucial for T-cell activation.[1][2] By targeting Lck, this compound effectively suppresses T-cell receptor (TCR) signaling, leading to diminished T-cell proliferation and cytokine production, thereby preventing allograft rejection.[1][3] Its selectivity for Lck over other Src family kinases, such as Fyn, makes it a valuable tool for investigating the specific role of Lck in immune responses.[1][2]

Mechanism of Action: Lck Signaling in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is one of the first signaling molecules to be activated.[3] It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a signaling cascade involving the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76.[4][5] This cascade ultimately leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine production, most notably Interleukin-2 (IL-2).[6] this compound, by inhibiting Lck, effectively blocks this entire downstream signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/System | Reference |

| Lck Inhibition (IC₅₀) | 147 nM (at 1 mM ATP) | Enzyme Assay | [1][2] |

| Fyn Inhibition (IC₅₀) | 44.1 µM | Enzyme Assay | [2] |

| Src Inhibition (IC₅₀) | 9.1 µM | Enzyme Assay | [2] |

| IL-2 Production Inhibition (EC₅₀) | ~80 nM | Concanavalin A-stimulated rat whole blood | [1] |

| Lck Phosphorylation Inhibition | ≥100 nM | Anti-CD3/CD28 stimulated murine CD4+ T-cells | [7][8] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a Rat Heterotopic Heart Transplant Model

| Parameter | Value | Animal Model | Reference |

| Oral Bioavailability (F) | 34.1 ± 7.2% | Male Lewis Rats (10 mg/kg) | [1] |

| Half-life (t₁/₂) | 4.1 ± 0.1 h | Male Lewis Rats (10 mg/kg) | [1] |

| In Vivo IL-2 Production Inhibition (EC₅₀) | 78 ± 28 nM | Concanavalin A-induced in Male Lewis Rats | [1][2] |

| Effective Dose for Allograft Survival | ≥10 mg/kg/day (oral) | Brown Norway to Lewis Rat Heart Transplant | [1] |

| Allograft Survival (at ≥10 mg/kg/day) | >65 days | Brown Norway to Lewis Rat Heart Transplant | [1][9] |

Experimental Protocols

Preparation of this compound for Oral Administration

This compound is a poorly water-soluble compound. For oral gavage in rodents, it can be formulated as a suspension. A common vehicle is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

To prepare a 1 mL working solution (e.g., 2.08 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL and mix thoroughly to form a suspension.

-

Prepare the formulation fresh daily before administration.

Experimental Workflow: Allograft Transplantation and this compound Treatment

The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a transplantation model.

Detailed Protocol 1: Heterotopic Heart Transplantation in Rats

This protocol is adapted from established methods for heterotopic heart transplantation in rats to assess the efficacy of immunosuppressive agents.[10][11]

Animal Models:

-

Donor: Brown Norway (BN) rats

-

Recipient: Lewis (LEW) rats

Surgical Procedure:

-

Anesthetize the donor rat.

-

Perform a midline thoracotomy to expose the heart.

-

Heparinize the donor.

-

Ligate the superior and inferior vena cava.

-

Transect the pulmonary veins and aorta.

-

Perfuse the heart with cold cardioplegic solution and explant the heart.

-

Anesthetize the recipient rat and perform a midline laparotomy.

-

Isolate the infrarenal abdominal aorta and inferior vena cava.

-

Perform an end-to-side anastomosis of the donor aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava using 8-0 Prolene sutures.[10]

-

Release the vascular clamps to reperfuse the graft.

-

Close the abdominal wall in layers.

Post-operative Care and Monitoring:

-

Administer analgesics as required.

-

Monitor graft function daily by abdominal palpation for palpable heartbeats.

-

The endpoint is the cessation of a palpable heartbeat, confirmed by laparotomy.

This compound Administration:

-

Begin daily oral gavage of this compound (e.g., 10 or 20 mg/kg/day) or vehicle on the day of transplantation and continue for the duration of the study.[1]

Detailed Protocol 2: Full-Thickness Skin Grafting in Mice

This protocol describes a standard method for assessing skin allograft rejection in mice.[12][13]

Animal Models:

-

Donor: BALB/c mice

-

Recipient: C57BL/6 mice

Surgical Procedure:

-